Methods of Application: The compound was created and its crystal structure was studied using X-ray diffraction. The 2H-chromene ring system in the compound was found to be nearly planar, and the piperidine ring adopted a chair conformation .
Results or Outcomes: The study found that the 2H-chromene ring makes dihedral angles with the mean planes of the piperidine ring and the carbodithioate group . The crystal structure also features C—H and – interactions .
Application Summary: Piperidine derivatives, including “Methyl piperidine-1-carbodithioate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application: Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and ongoing research in this field.
Methyl piperidine-1-carbodithioate is an organic compound characterized by the chemical formula . It features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, along with a carbodithioate functional group. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
Methyl piperidine-1-carbodithioate exhibits various biological activities, making it of interest in pharmacological research. Studies have shown that derivatives of this compound possess:
The synthesis of methyl piperidine-1-carbodithioate typically involves a straightforward reaction between piperidine and carbon disulfide. Common methods include:
These methods allow for the efficient production of the compound, which can be further modified to create derivatives with enhanced properties.
Methyl piperidine-1-carbodithioate finds applications across several domains:
Interaction studies involving methyl piperidine-1-carbodithioate focus on its reactivity and binding properties. Key findings include:
These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.
Methyl piperidine-1-carbodithioate shares structural similarities with other dithiocarbamate compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl piperidine-1-carbodithioate | Contains a piperidine ring; carbodithioate group | Exhibits significant biological activity |
Ethyl dithiocarbamate | Simple dithiocarbamate without nitrogen ring | Less complex; primarily used as a pesticide |
Phenyl dithiocarbamate | Aromatic ring structure | More stable; used in industrial applications |
N,N-Dimethyl dithiocarbamate | Two methyl groups on nitrogen | Enhanced solubility; used in pharmaceuticals |
Methyl piperidine-1-carbodithioate stands out due to its unique combination of a nitrogen-containing ring and carbodithioate functional group, leading to distinct reactivity and biological properties.